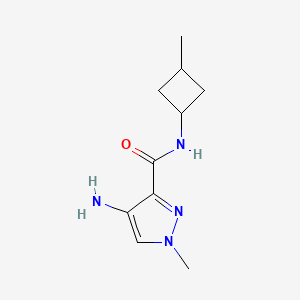
4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" is a derivative of pyrazole, a class of organic compounds with significant pharmacological interest. Pyrazole derivatives are known for their diverse biological activities, and they serve as building blocks for the synthesis of various heterocyclic compounds. The papers provided do not directly discuss this specific compound but offer insights into the structural and chemical properties of related pyrazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with isocyanates or other reagents to form the heterocyclic pyrazole ring. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Similarly, the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives was achieved by reacting 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles . These methods could potentially be adapted for the synthesis of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of a new cannabimimetic designer drug with a pyrazole skeleton was determined using NMR and MS, supplemented by the comparison of predicted and observed (13)C chemical shifts . The molecular structure of pyrazole derivatives can also be confirmed by X-ray crystallography, as demonstrated in the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides . These techniques would be applicable for analyzing the molecular structure of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide."
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including C-H activation/functionalization, as reported for 4-amino-2,1,3-benzothiadiazole (ABTD), which served as a bidentate directing group for the Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" would likely follow similar principles, with the possibility of further functionalization at various positions on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and the preferred keto form was found to be energetically stabilized, which may affect their antibacterial activity . The physical properties such as solubility, melting point, and stability can be deduced from the molecular structure and substituents present. The specific properties of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" would need to be determined experimentally, but insights can be gained from related compounds.
特性
IUPAC Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-3-7(4-6)12-10(15)9-8(11)5-14(2)13-9/h5-7H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDUKQJMCZXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)
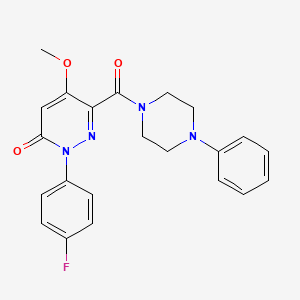

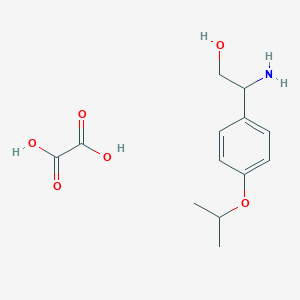
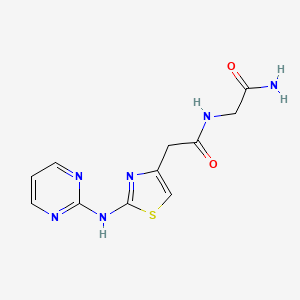
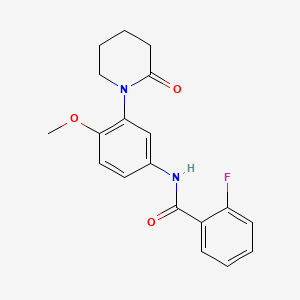
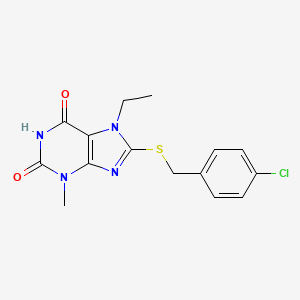
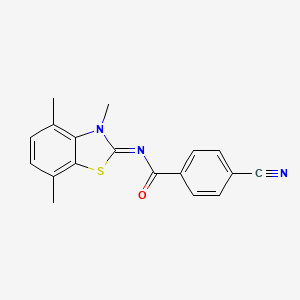

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
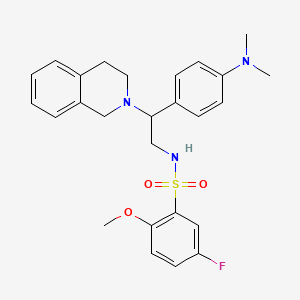


![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)